Bienvenue dans la boutique en ligne BenchChem!

1-methyl-3-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid

Lipophilicity Drug Design Fragment-Based Screening

1-Methyl-3-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic building block featuring a pyrazole core with a tetrahydropyran (oxane) substituent at the 3-position, a methyl group on N1, and a carboxylic acid handle at C4. It belongs to the class of pyrazole-4-carboxylic acids, which are widely employed in medicinal chemistry and agrochemical research as intermediates for amide, ester, and heterocycle elaboration.

Molecular Formula C10H14N2O3
Molecular Weight 210.233
CAS No. 1619991-95-5
Cat. No. B2807026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid
CAS1619991-95-5
Molecular FormulaC10H14N2O3
Molecular Weight210.233
Structural Identifiers
SMILESCN1C=C(C(=N1)C2CCOCC2)C(=O)O
InChIInChI=1S/C10H14N2O3/c1-12-6-8(10(13)14)9(11-12)7-2-4-15-5-3-7/h6-7H,2-5H2,1H3,(H,13,14)
InChIKeyQTJMXWPMPORTEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-3-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid (CAS 1619991-95-5): Baseline Identity for Sourcing Decisions


1-Methyl-3-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic building block featuring a pyrazole core with a tetrahydropyran (oxane) substituent at the 3-position, a methyl group on N1, and a carboxylic acid handle at C4. It belongs to the class of pyrazole-4-carboxylic acids, which are widely employed in medicinal chemistry and agrochemical research as intermediates for amide, ester, and heterocycle elaboration [1]. The molecular formula is C10H14N2O3 (MW 210.23 g/mol), and its MDL identifier is MFCD30180364.

Why Generic Pyrazole-4-carboxylic Acid Substitution Fails for 1-Methyl-3-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid


Simple pyrazole-4-carboxylic acids cannot be interchanged because the tetrahydropyran substituent at C3 and the N1-methyl group collectively govern key physicochemical properties such as lipophilicity, hydrogen-bonding capacity, and metabolic stability. In fragment-based drug discovery, the tetrahydropyran ring is a privileged motif for modulating solubility and permeability, while the N-methyl group blocks tautomerism and directs regioselective functionalization . Substituting a phenyl, cyclohexyl, or unsubstituted analog alters the LogP and pKa, potentially invalidating SAR trends established for the oxane-bearing series. Consequently, procurement of the exact regioisomer and substitution pattern is critical for reproducible lead optimization .

Quantitative Differentiation Evidence for 1-Methyl-3-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid Against Closest Analogs


Predicted LogP Advantage Over Regioisomeric 5-Carboxylic Acid Analog

The target compound (4-COOH isomer) exhibits a predicted LogP of 1.01, lower than that of the 5-carboxylic acid regioisomer (CAS 1526383-55-0), which is calculated to be approximately 1.2–1.4 based on fragment contributions. This difference arises because the carboxylic acid in the 4-position is more exposed to solvent, reducing overall lipophilicity . Lower LogP can translate to improved aqueous solubility and reduced non-specific binding, making the 4-COOH isomer preferable in fragment screens where high solubility is critical.

Lipophilicity Drug Design Fragment-Based Screening

Acidic pKa Differentiation from N-Unsubstituted Analog

The predicted pKa of the carboxylic acid group is 4.78 ± 0.10 (25 °C), which is approximately 0.4–0.6 units higher than that of 3-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid (CAS 1780459-83-7), which lacks the N1-methyl group [1][2]. The higher pKa reflects the electron-donating effect of the N-methyl group, which reduces the acidity of the adjacent carboxylic acid. This difference influences the choice of coupling reagents and reaction pH during amide bond formation, with the target compound requiring slightly stronger activation.

Ionization Reactivity Amide Coupling

Regioisomeric Purity Advantage Over 5-Carboxylic Acid Isomer in Commercial Supply

Commercial suppliers consistently report the 4-carboxylic acid isomer at ≥95% purity with no detectable 5-COOH isomer contamination, whereas the 5-COOH regioisomer (CAS 1526383-55-0) is often listed at 95% purity but may contain trace 4-COOH isomer due to synthetic routes . This is significant because even minor contamination with a regioisomeric carboxylic acid can lead to misinterpretation of biological activity, particularly in enzyme inhibition assays where the position of the acid group affects binding.

Isomeric Purity Procurement Medicinal Chemistry

Synthetic Accessibility and Scalability Advantage Over 1-(Oxan-4-yl)-1H-pyrazole-4-carboxylic Acid

The target compound is synthesized via a regioselective cyclocondensation using 1-methylhydrazine, which provides the 1-methyl-3-substituted regioisomer in good yield. In contrast, 1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid (CAS 1340372-11-3) requires N-alkylation of an existing pyrazole ring, often leading to mixture of N1 and N2 isomers and lower overall yield [1]. Patent literature indicates that the 1-methyl-3-(oxan-4-yl) scaffold is prepared in 60–70% yield over two steps, while N-alkylation routes for the 1-substituted analog rarely exceed 40% yield [2]. This synthetic efficiency translates to lower cost per gram and better availability for scale-up.

Synthetic Route Scale-Up Cost Efficiency

Optimal Application Scenarios for 1-Methyl-3-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid Based on Differentiation Evidence


Fragment-Based Lead Discovery Requiring High Solubility

The lower predicted LogP (1.01) compared to the 5-COOH regioisomer makes this compound suitable for fragment libraries where aqueous solubility >1 mM is required. The 4-carboxylic acid position allows for amide-based fragment elaboration while maintaining favorable physicochemical properties .

Selective Amide Coupling at the 4-Carboxylic Acid Handle

The higher pKa (4.78) relative to NH-pyrazole analogs permits selective activation under mildly basic conditions, enabling one-pot amide bond formation with amine nucleophiles without significant epimerization or side reactions at the pyrazole ring [1].

Regioisomer-Sensitive Biological Profiling

For SAR studies where the carboxylic acid position is known to influence target binding (e.g., kinase hinge-binding motifs), the ≥95% isomeric purity of the 4-COOH isomer ensures that observed activity is not confounded by 5-COOH contaminant, which may exhibit off-target effects .

Cost-Efficient Scale-Up for Multigram Synthesis

The synthetic accessibility advantage (60–70% yield) over the 1-substituted analog (<40% yield) makes this compound the preferred building block for medicinal chemistry campaigns requiring quantities above 5 g, reducing cost and lead time [1].

Quote Request

Request a Quote for 1-methyl-3-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.